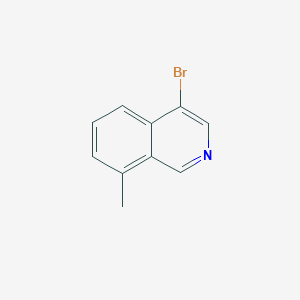

4-Bromo-8-methylisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-8-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVGXQYZKFRLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NC=C(C2=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784882-13-8 | |

| Record name | 4-bromo-8-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 4 Bromo 8 Methylisoquinoline

The fundamental properties of 4-Bromo-8-methylisoquinoline are cataloged by various chemical suppliers and databases. These characteristics define its physical state and provide a basis for its handling and reactivity.

| Property | Value | Source(s) |

| CAS Number | 1784882-13-8 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₈BrN | biosynth.comuni.lu |

| Molecular Weight | 222.08 g/mol | biosynth.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | CC1=C2C=NC=C(C2=CC=C1)Br | biosynth.comuni.lu |

| InChI Key | ORVGXQYZKFRLJA-UHFFFAOYSA-N | sigmaaldrich.com |

| Predicted XlogP | 3.2 | uni.lu |

| Appearance | Solid (form not specified) | |

| Purity | Typically >95% |

Note: Some properties like XlogP are predicted values based on computational models.

Synthesis of 4 Bromo 8 Methylisoquinoline

While a specific, dedicated synthesis for 4-Bromo-8-methylisoquinoline is not prominently featured in the literature, a plausible and efficient route can be derived from general methodologies developed for the C4-halogenation of the isoquinoline (B145761) nucleus. One such modern approach involves a dearomatization/rearomatization strategy.

A recently developed method for the direct C4-halogenation of isoquinolines utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) to activate the isoquinoline ring, followed by the introduction of a halogen source like N-Bromosuccinimide (NBS). acs.org Applying this strategy to 8-methylisoquinoline (B3029354) would provide the target compound.

Proposed Synthetic Scheme:

Activation: 8-methylisoquinoline is reacted with Boc₂O and a Lewis acid catalyst. This step forms a dearomatized N-Boc-isoquinoline intermediate.

Bromination: The intermediate is then treated with NBS, which acts as an electrophilic bromine source, adding a bromine atom at the C4 position.

Rearomatization: The final step involves the removal of the Boc group and elimination to restore the aromaticity of the isoquinoline ring system, yielding this compound.

This method is advantageous as it often proceeds under mild conditions and demonstrates good functional group tolerance, providing direct access to C4-halogenated isoquinolines that are otherwise difficult to synthesize. acs.org

Chemical Reactivity and Potential Transformations

De Novo Construction Approaches to the Isoquinoline (B145761) Core

The construction of the isoquinoline skeleton from acyclic precursors, known as de novo synthesis, offers a versatile platform for introducing a wide array of substituents onto the heterocyclic ring.

Traditional Cyclization Reactions and their Applicability to Substituted Systems

Classical methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have long been the foundation of isoquinoline chemistry. nih.govharvard.edu These reactions typically involve the cyclization of a β-arylethylamine derivative and are often limited to electron-rich aromatic systems due to their reliance on electrophilic aromatic substitution. nih.govnih.gov

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3) to yield a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. organic-chemistry.orgwikipedia.orgnrochemistry.com This method is particularly effective for arenes with electron-donating groups that activate the ring towards electrophilic attack. nrochemistry.comsmolecule.com The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.orgnrochemistry.com

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org This reaction is a special case of the Mannich reaction and is widely used in the synthesis of isoquinoline alkaloids. wikipedia.orgorganicreactions.org Milder conditions can be employed when the aromatic ring is nucleophilic, such as in indole (B1671886) or pyrrole (B145914) systems. wikipedia.org

The Pomeranz-Fritsch reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, to produce an isoquinoline. chemistry-reaction.comwikipedia.orgquimicaorganica.org This method allows for the synthesis of isoquinolines with substitution patterns that may be difficult to achieve through other traditional methods. organicreactions.org However, it is generally not suitable for preparing isoquinolines substituted at the C-3 and C-4 positions. quimicaorganica.org

Table 1: Overview of Traditional Isoquinoline Syntheses

| Reaction | Starting Materials | Key Reagents | Product | Applicability to Substituted Systems |

|---|---|---|---|---|

| Bischler-Napieralski | β-arylethylamide | P₂O₅, POCl₃, ZnCl₂ organic-chemistry.orgnrochemistry.com | 3,4-Dihydroisoquinoline organic-chemistry.org | Most effective with electron-donating groups on the aromatic ring. nrochemistry.comsmolecule.com |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA) name-reaction.comwikipedia.org | Tetrahydroisoquinoline name-reaction.com | Works well with nucleophilic aromatic rings like indoles and pyrroles. wikipedia.org |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) chemistry-reaction.comwikipedia.org | Isoquinoline chemistry-reaction.comwikipedia.org | Can provide substitution patterns difficult to obtain otherwise. organicreactions.org |

Palladium-Catalyzed Cyclization and α-Arylation Strategies

In a typical sequence, the palladium-catalyzed coupling of a ketone enolate with an ortho-functionalized aryl halide generates a 1,5-dicarbonyl-like intermediate. rsc.orgrsc.org Subsequent cyclization with an ammonia (B1221849) source, such as ammonium (B1175870) chloride, furnishes the isoquinoline ring. nih.govrsc.org This methodology is tolerant of a wide variety of substituents, including those that are difficult to incorporate using traditional methods that rely on electrophilic aromatic substitution. rsc.org Furthermore, this strategy can be adapted for one-pot syntheses, combining multiple steps to streamline the preparation of complex isoquinolines. nih.gov

Another palladium-catalyzed approach involves the cyclization of o-alkynylarylaldimines. researchgate.net This method can be coupled with a Heck reaction to introduce further diversity at the C4 position of the isoquinoline core. researchgate.net The use of microwave irradiation can significantly accelerate these reactions. organic-chemistry.org The Larock isoquinoline synthesis, a palladium-catalyzed cyclization/cross-coupling of N-tert-butyl-o-(1-alkynyl)benzaldimines, is a notable example of this type of transformation. acs.org

Table 2: Palladium-Catalyzed Isoquinoline Syntheses

| Method | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| α-Arylation of Ketone Enolates | Ketone, o-Functionalized aryl halide | Pd catalyst (e.g., (DPPF)PdCl₂) nih.gov | Convergent, regioselective, tolerates diverse substituents. nih.govrsc.orgnih.gov |

| Cyclization of o-Alkynylarylaldimines | o-Alkynylarylaldimine | Pd(II) catalyst researchgate.net | Can be coupled with Heck reaction for C4-functionalization. researchgate.net |

| Larock Isoquinoline Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimine | Pd(OAc)₂/Ligand acs.org | Provides access to 3,4-disubstituted isoquinolines. acs.org |

Copper-Catalyzed Intramolecular Cyclization Protocols

Copper-catalyzed reactions have gained prominence as efficient and environmentally friendly methods for constructing the isoquinoline nucleus. A notable example is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.orgnih.govsemanticscholar.org This protocol is particularly attractive as it can be performed in water under mild conditions, often without the need for organic solvents, additives, or ligands. rsc.orgnih.gov

The reaction proceeds via the selective cleavage of either the N-O or O-H bond of the oxime, which allows for the synthesis of both isoquinolines and isoquinoline N-oxides from the same starting material by simply modifying a protecting group on the oxime hydroxyl. rsc.orgnih.gov This method demonstrates good functional group tolerance and high atom economy. rsc.orgsemanticscholar.org The practicality of this approach has been highlighted by its application in the total synthesis of the isoquinoline alkaloid moxaverine. rsc.orgnih.gov

Table 3: Copper-Catalyzed Isoquinoline Synthesis

| Reaction | Substrate | Catalyst | Solvent | Key Outcome |

|---|---|---|---|---|

| Intramolecular Cyclization | (E)-2-Alkynylaryl oxime derivative | Cu(I) salt (e.g., CuI) researchgate.net | Water rsc.orgnih.gov | Selective synthesis of isoquinolines or isoquinoline N-oxides. rsc.orgnih.gov |

Rhodium-Catalyzed Oxidative Cross-Coupling and Cyclization Reactions

Rhodium catalysis offers a powerful strategy for the synthesis of substituted isoquinolines through oxidative cross-coupling and cyclization reactions. A general and highly regioselective method involves the rhodium-catalyzed oxidative coupling of aryl aldimines with internal alkynes. acs.orgnih.govresearchgate.net This process affords 3,4-disubstituted isoquinolines in good yields. acs.orgnih.gov Mechanistic studies suggest that the C-N bond formation occurs via reductive elimination from a rhodium(III) species. acs.orgnih.gov

This methodology has been shown to be applicable to a range of aldimines and alkynes, providing a versatile route to various isoquinoline derivatives. acs.org The reaction conditions are typically mild, and the catalyst systems often employ a rhodium(III) precursor. acs.orgresearchgate.net Furthermore, rhodium-catalyzed intramolecular direct arylation of imidazole (B134444) and benzimidazole (B57391) derivatives via double C-H bond activation has been developed, providing access to fused isoquinoline systems like imidazo[2,1-a]isoquinolines. rsc.org

Table 4: Rhodium-Catalyzed Isoquinoline Synthesis

| Reaction | Starting Materials | Catalyst System | Product |

|---|---|---|---|

| Oxidative Cross-Coupling/Cyclization | Aryl aldimine, Internal alkyne | [Cp*Rh(MeCN)₃][SbF₆]₂ / Cu(OAc)₂ researchgate.net | 3,4-Disubstituted isoquinoline acs.orgnih.gov |

| Intramolecular Direct Arylation | Imidazole/Benzimidazole derivative | Rhodium catalyst | Imidazo/Benzimidazo[2,1-a]isoquinoline rsc.org |

Condensation and Cyclization of Metalated N-(2-Methylbenzylidene)amines with Nitriles

A versatile and highly convergent approach to polysubstituted isoquinolines involves the condensation of metalated N-(2-methylbenzylidene)amines with nitriles. nih.govharvard.edu This method allows for the rapid construction of complex isoquinoline structures from simple, readily available components. harvard.edu

The process begins with the metalation of an o-tolualdehyde imine, typically using a strong base like an organolithium reagent, to generate a benzylic anion. nih.gov This anion then undergoes addition to a nitrile, which is followed by cyclization to form the isoquinoline ring. harvard.edugoogle.com A key advantage of this methodology is the ability to introduce substituents at various positions of the isoquinoline core by choosing appropriately substituted starting materials and by trapping reaction intermediates with electrophiles. nih.gov This strategy has been successfully applied to the synthesis of complex natural products, including cortistatin A. harvard.edu

Table 5: Isoquinoline Synthesis via Metalated N-(2-Methylbenzylidene)amines

| Step | Description | Reagents |

|---|---|---|

| 1. Metalation | Formation of a benzylic anion from an o-tolualdehyde imine. | Organolithium reagent (e.g., n-butyllithium) nih.gov |

| 2. Condensation | Addition of the metalated species to a nitrile. | Nitrile (R-CN) google.com |

| 3. Cyclization | Intramolecular ring closure to form the isoquinoline. | Workup with an ammonium source (e.g., NH₄Cl) nih.gov |

Cyclization-Deoxygenation of 2-Alkynylbenzaldoxime Derivatives

A novel and efficient approach for the synthesis of functionalized isoquinolines involves the sequential cyclization and deoxygenation of 2-alkynylbenzaldoxime derivatives. thieme-connect.comresearchgate.netthieme-connect.de This method provides a robust route to isoquinolines, including those with substitution at the 4-position, such as 4-bromo-3-arylisoquinolines. thieme-connect.com

The reaction is typically initiated by an electrophile, such as silver triflate or bromine, which promotes a 6-endo-dig cyclization of the 2-alkynylbenzaldoxime to form a cyclic nitrone (isoquinoline N-oxide) intermediate. thieme-connect.comresearchgate.net This intermediate is then deoxygenated in the presence of a reagent like carbon disulfide (CS₂) to afford the final isoquinoline product in good to high yields. thieme-connect.comresearchgate.netthieme-connect.de This two-step process can often be performed in a one-pot fashion, enhancing its synthetic utility. thieme-connect.com

Table 6: Isoquinoline Synthesis from 2-Alkynylbenzaldoximes

| Step | Description | Reagents | Product |

|---|---|---|---|

| 1. Cyclization | Electrophile-mediated 6-endo-dig cyclization. | AgOTf or Br₂ thieme-connect.comresearchgate.net | Isoquinoline N-oxide |

| 2. Deoxygenation | Removal of the N-oxide oxygen. | CS₂ thieme-connect.comresearchgate.netthieme-connect.de | Isoquinoline |

Metal-Free Brominative Annulation for 4-Bromoisoquinolines

A significant advancement in the synthesis of 4-bromoisoquinolines is the development of metal-free brominative annulation reactions. One such method involves the use of in situ-generated transient bromoiodane for the cyclization of 2-alkynyl arylimidates at room temperature. This process utilizes PIDA (phenyliodine diacetate) as a mild oxidant and potassium bromide as the bromine source, offering an efficient route to a variety of 4-bromoisoquinolines in excellent yields. nih.govsmolecule.com

The reaction demonstrates high functional group tolerance, accommodating substrates with alkyl, methoxy, aryl, and halogen substituents, which produce the desired isoquinolines in good to excellent yields (51–82%). nih.gov However, the presence of electron-withdrawing groups, such as an ester at the 4-position of the aryl ring, can lead to a significant decrease in yield. nih.gov This method stands out for its use of readily available chemicals and mild, metal-free conditions. nih.govsmolecule.combeilstein-journals.org

Table 1: Optimization of Metal-Free Brominative Annulation nih.gov

| Entry | Oxidant | Solvent | Yield (%) |

|---|---|---|---|

| 1 | PIDA | Acetonitrile | 57 |

This table summarizes the initial findings in the development of the metal-free brominative annulation, highlighting the superior performance of PIDA as the oxidant.

Cascade and Multi-Component Annulation Reactions for Isoquinoline Formation

Cascade and multi-component reactions provide an efficient means to construct the complex isoquinoline scaffold in a single pot. These strategies are atom-economical and can rapidly generate molecular complexity from simple starting materials.

One notable example is the I₂-DMSO mediated multicomponent [3+2] cascade annulation, which utilizes methyl ketones, 1,2,3,4-tetrahydroisoquinolines (THIQ), and cyclopropenones. This metal-free reaction proceeds through an N–H/α-C(sp³)–H trifunctionalization of the THIQ and C–C bond cleavage of the cyclopropenone, efficiently forming two C–C bonds and one C–N bond to yield pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. tandfonline.comchemenu.com

Transition-metal-catalyzed cascade reactions are also prevalent. Palladium-catalyzed processes, for instance, can achieve the synthesis of isoquinolones through a C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. acs.org Similarly, Rh(III)-catalyzed C–H activation/annulation cascades, employing a removable azomethine imine directing group, have been developed to construct highly fused isoquinoline systems with broad substrate scope and good functional group tolerance. researchgate.net

Post-Synthetic Functionalization and Derivatization Approaches

Regioselective Bromination Strategies of Isoquinoline Cores

Achieving regioselective bromination on a pre-formed isoquinoline core is a key strategy for accessing compounds like this compound. The electronic properties of the isoquinoline ring dictate the positions most susceptible to electrophilic attack.

Direct bromination of the parent isoquinoline in strong acids like concentrated H₂SO₄ with N-bromosuccinimide (NBS) typically leads to the formation of 5-bromoisoquinoline (B27571) with high regioselectivity. nih.gov However, achieving functionalization at the C-4 position often requires different strategies. One effective method involves the treatment of an isoquinoline with LDA (lithium diisopropylamide) and iodine to install a halogen at the C-4 position.

Another approach involves the dearomatization of the isoquinoline ring. A proposed mechanism for C-4 alkylation, which is thought to be related to the C-4 bromination first reported by Edinger and Bossung, suggests the initial combination of isoquinoline with an acid at the C-1 position. acs.org This forms a 1,2-dihydroisoquinoline (B1215523) intermediate that can then react with an electrophile at the C-4 position. acs.org

Introduction of Methyl Functionalities onto the Isoquinoline Scaffold

The introduction of methyl groups onto the isoquinoline scaffold can be accomplished through various C-H activation and functionalization strategies. While direct methylation of every position presents unique challenges, several methods have been developed for specific sites.

For the C-1 position, a common method involves the direct metalation of the isoquinoline core using a Knochel-Hauser base (TMPMgCl∙LiCl), followed by methylation. beilstein-journals.org Initial attempts at direct methylation with iodomethane (B122720) after metalation often fail, but the addition of catalytic amounts of CuCN∙2LiCl can facilitate the reaction. beilstein-journals.org An alternative, higher-yielding route involves quenching the metalated intermediate with Eschenmoser's reagent to form a tertiary benzylamine. Subsequent quaternization with iodomethane and hydrogenolysis efficiently yields the 1-methylisoquinoline. beilstein-journals.orgsigmaaldrich.com

For the C-8 position, the methyl group's reactivity can be leveraged through C(sp³)–H bond activation. The nitrogen atom of the isoquinoline can act as a directing group in transition-metal-catalyzed reactions. For example, Rh(III)-catalyzed systems have been used for the selective C-8 methylation of quinoline (B57606) N-oxides, a closely related heterocyclic system, using organotrifluoroborates as the methylating agents. researchgate.net This approach shows excellent regioselectivity and tolerates diverse functional groups. researchgate.net Cobalt-catalyzed C-H methylation has also been demonstrated on benzo[h]quinoline, where the nitrogen atom directs the functionalization. rsc.org

Direct C-H Functionalization Strategies (e.g., Palladium-catalyzed, Direct Metalation)

Direct C-H functionalization is a powerful tool for derivatizing the isoquinoline skeleton without the need for pre-functionalized substrates. Both palladium-catalyzed reactions and direct metalation approaches have been extensively explored.

Palladium-catalyzed C-H functionalization offers a versatile platform for creating C-C and C-N bonds. nih.govharvard.edu Strategies often employ a directing group to guide the metal catalyst to a specific C-H bond. For example, oximes can serve as internal directing groups in the Pd(II)-catalyzed synthesis of isoquinolines. d-nb.info A notable method for C-4 functionalization involves a palladium-catalyzed, heteroatom-guided direct arylation of dihydroisoquinolines. Current time information in Chatham County, US.

Direct metalation provides another route to regioselective functionalization. The use of the Knochel–Hauser base (TMPMgCl·LiCl) has been shown to be highly effective for the regioselective metalation of alkoxy-substituted isoquinolines at the C-1 position. beilstein-journals.org The resulting organomagnesium species can then be trapped with various electrophiles. beilstein-journals.org Attempts have also been made to achieve directed remote metalation (DreM) at the C-8 position of an isoquinoline derivative using lithium diisopropylamide (LDA), with a diethyl amide moiety intended as the directing group. beilstein-journals.org While this specific attempt to induce an intramolecular cyclization was unsuccessful, it highlights the ongoing exploration of direct functionalization at the C-8 position. beilstein-journals.org

C-4 Alkylation Techniques for Isoquinolines Bearing C-8 Substituents

Recent developments have provided metal- and activating-group-free methods for the direct C-4 alkylation of isoquinolines. One such procedure uses benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles. nih.govacs.org This reaction proceeds via a proposed temporary dearomatization strategy, where benzoic acid adds to C-1, forming a 1,2-dihydroisoquinoline intermediate that then reacts with the vinyl ketone at C-4. acs.org

This methodology demonstrates good tolerance for a range of substituents on the isoquinoline core. nih.gov Significantly, the reaction is not only compatible with C-8 substituted isoquinolines but often provides superior results compared to the unsubstituted parent compound. Isoquinolines bearing methyl, phenyl, and bromo substituents at the C-8 position have all been shown to be successful substrates, providing better yields than unsubstituted isoquinoline. nih.govacs.orgresearchgate.net

Table 2: C-4 Alkylation of C-8 Substituted Isoquinolines with Methyl Vinyl Ketone (MVK) nih.govacs.orgresearchgate.net

| C-8 Substituent | Yield (%) |

|---|---|

| H | 73 |

| Me | 85 |

| Ph | 91 |

This table illustrates the successful C-4 alkylation of various 8-substituted isoquinolines, showing enhanced yields for substituted substrates compared to the unsubstituted isoquinoline.

This method provides a straightforward and efficient route to C-4 alkylated isoquinolines that bear functionality at the C-8 position, a key structural motif for analogues of this compound. The resulting products contain a carbonyl group, which serves as a synthetic handle for further chemical transformations. nih.govacs.org

Late-Stage Diversification from Precursor Isoquinoline Scaffolds

Late-stage diversification is a powerful strategy in organic synthesis that introduces molecular diversity at the final steps of a synthetic sequence. nsf.gov This approach is highly efficient as it allows for the creation of a wide array of analogues from a common, complex intermediate, thereby avoiding the need for lengthy de novo synthesis for each new compound. nsf.govnih.gov The isoquinoline scaffold is particularly well-suited for this strategy, serving as a robust framework for the development of novel compounds, including those with potential biological activity. chemrxiv.orgnih.gov

The process typically begins with the synthesis of a core isoquinoline structure, which is then subjected to various chemical transformations to install different functional groups. A common and effective method for such diversification is the use of transition-metal-catalyzed cross-coupling reactions. nih.gov For instance, a precursor like a bromo-substituted isoquinoline can be coupled with a variety of partners to introduce new substituents. The Suzuki coupling, which pairs an organoboron compound with an organohalide, is a widely used reaction in this context. researchgate.net

Table 1: Illustrative Example of Late-Stage Diversification via Suzuki Coupling This table illustrates a hypothetical diversification of a halo-isoquinoline precursor.

| Precursor Scaffold | Boronic Ester Coupling Partner | Catalyst/Conditions | Diversified Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd Catalyst, Base | 8-Methyl-4-phenylisoquinoline |

| This compound | 4-Methoxyphenylboronic acid | Pd Catalyst, Base | 4-(4-Methoxyphenyl)-8-methylisoquinoline |

| This compound | 3-Pyridinylboronic acid | Pd Catalyst, Base | 8-Methyl-4-(pyridin-3-yl)isoquinoline |

| This compound | Thiophene-2-boronic acid | Pd Catalyst, Base | 8-Methyl-4-(thiophen-2-yl)isoquinoline |

Ortho-, Meta-, and Para-Substitution Control in Alkylation Reactions

Achieving regioselective C-H alkylation on the isoquinoline nucleus is a significant synthetic challenge due to the multiple potential reaction sites and the inherent electronic properties of the heterocyclic ring. rsc.orgresearchgate.net While classical approaches often yield mixtures of isomers, modern synthetic methods have enabled remarkable control over the position of alkylation, allowing for selective functionalization at the ortho, meta, and para positions.

A groundbreaking strategy for controlling ortho- and meta-alkylation involves a phosphite-mediated "dock and migrate" approach. rsc.orgchemrxiv.orgchemrxiv.org In this method, an alkyl group is first attached to the isoquinoline nitrogen, forming an N-alkyl isoquinolinium salt. rsc.org This salt then forms an adduct with a phosphite (B83602). chemrxiv.org Crucially, the reaction conditions applied to this phosphite adduct dictate the position of the subsequent alkyl migration. rsc.org Under basic conditions, the alkyl group selectively migrates to the ortho-position (C1), whereas photochemical conditions using 365 nm light induce a nsf.govrsc.org rearrangement to the meta-position (C4). rsc.orgchemrxiv.org This powerful technique allows for the regiodivergent synthesis of either ortho- or meta-alkylated isoquinolines from a single common precursor. rsc.org This method is notable for its tolerance of a wide variety of substituents on both the migrating alkyl group and the isoquinoline core, including sterically demanding tertiary alkyl groups. rsc.orgchemrxiv.org

The selective functionalization of the C4 position, which corresponds to a meta-position relative to the nitrogen atom, can also be achieved through other novel strategies. One such method involves a temporary dearomatization of the isoquinoline ring. researchgate.netacs.org In this metal-free approach, benzoic acid is used as a nucleophilic catalyst to react with the isoquinoline, forming a dihydroisoquinoline intermediate. researchgate.net This activated intermediate then reacts as a nucleophile with an electrophile like a vinyl ketone at the C4 position. Subsequent elimination of the benzoic acid restores the aromaticity, yielding the C4-alkylated isoquinoline. researchgate.net This reaction is tolerant of substituents at various positions on the isoquinoline ring, though it is sensitive to steric hindrance at the C1 position. researchgate.net

Control over para-substitution (relative to the nitrogen) has also been reported, highlighting the tuneability of modern synthetic methods. For example, a switch from meta-C-H fluoroalkylation to para-C-H alkylation has been achieved by a simple change in the reaction pH, although this involves a change in the nature of the alkylating agent from an electrophilic to a nucleophilic radical. chemrxiv.org

Table 2: Summary of Regioselective Alkylation Strategies for Isoquinolines

| Target Position | Methodology | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Ortho (C1) | Phosphite-Mediated Migration | N-Alkyl Isoquinolinium Salt, Phosphite, Base | rsc.org |

| Meta (C4) | Phosphite-Mediated Migration | N-Alkyl Isoquinolinium Salt, Phosphite, 365 nm light | rsc.orgchemrxiv.org |

| Meta (C4) | Temporary Dearomatization | Vinyl Ketone, Benzoic Acid | researchgate.netacs.org |

| Para (Various) | pH-Switched Radical Reaction | Varies (e.g., Nucleophilic Alkyl Radical) | chemrxiv.org |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound derivatives, providing profound insights into the molecular framework. Through a suite of one- and two-dimensional experiments, the precise arrangement of atoms and their electronic environments can be mapped.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional NMR spectroscopy, encompassing proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and most direct evidence for the structure of this compound derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. For a compound like 4-Bromo-1-chloro-7-methylisoquinoline, the aromatic protons typically resonate in the downfield region between 7.0 and 8.6 ppm. The proton at position 3 (H-3) is often observed as a singlet due to the absence of adjacent protons, and its chemical shift is influenced by the electron-withdrawing nature of the adjacent halogen. The protons on the benzene (B151609) ring exhibit complex splitting patterns (doublets, triplets) arising from vicinal coupling. The methyl group protons characteristically appear as a singlet in the upfield region, typically around 2.7-2.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by detailing the carbon framework. Aromatic carbons in isoquinoline derivatives generally appear in the 110-160 ppm range. Carbons bonded to electronegative halogens experience a downfield shift. For instance, the carbon atom attached to a bromine (C-Br) is expected to resonate around 115-125 ppm, while a carbon attached to a chlorine (C-Cl) would be further downfield. The methyl carbon signal is typically found in the upfield region of the spectrum, around 22-25 ppm. Quaternary carbons, those without any attached protons, are identifiable by their lack of signal in DEPT-135 experiments and can be confirmed through their correlations in two-dimensional spectra.

A representative, though not exhaustive, compilation of expected ¹H and ¹³C NMR chemical shifts for a substituted bromo-methylisoquinoline is presented below. Note that specific values can vary based on the solvent and the full substitution pattern of the molecule.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | - | ~158 |

| H-3 | ~8.6 (s) | ~143 |

| H-4 | - | ~118 |

| H-5 | ~8.2 (d) | ~128 |

| H-6 | ~7.7 (t) | ~126 |

| H-7 | - | ~135 |

| H-8 | ~7.5 (d) | ~129 |

| 8-CH₃ | ~2.8 (s) | ~22 |

| C-4a | - | ~135 |

| C-8a | - | ~126 |

| Data are hypothetical and based on analysis of similar compounds. Actual values may vary. |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds (²JHH, ³JHH). In the context of this compound, COSY would reveal the connectivity between the protons on the benzene ring, helping to assign their specific positions (e.g., H-5, H-6, and H-7 if present).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This is an invaluable tool for assigning carbon resonances based on the already assigned proton spectrum. For instance, the singlet from the methyl protons in the ¹H spectrum would show a cross-peak to the methyl carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.edu This allows for the piecing together of the entire molecular skeleton. For example, the methyl protons would show correlations to the carbon at position 8 and the adjacent quaternary carbons, confirming the position of the methyl group. Similarly, the proton at H-3 would show correlations to C-1, C-4, and C-4a, unequivocally establishing the connectivity around the nitrogen-containing ring.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula (C₁₀H₈BrN). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation of isoquinoline derivatives often follows predictable pathways. Common fragmentation patterns for a bromo-methyl-isoquinoline could include:

Loss of a bromine radical: This would result in a significant peak corresponding to the [M-Br]⁺ fragment.

Loss of a methyl radical: A peak corresponding to the [M-CH₃]⁺ fragment would indicate the presence of a methyl group.

Loss of HBr: This could occur through rearrangement.

Cleavage of the isoquinoline ring: This would lead to a variety of smaller fragment ions.

A hypothetical fragmentation pattern for this compound is presented in the table below.

| Fragment Ion | m/z (for ⁷⁹Br) | Possible Identity |

| [C₁₀H₈BrN]⁺ | 221 | Molecular Ion |

| [C₁₀H₈N]⁺ | 142 | [M-Br]⁺ |

| [C₉H₅BrN]⁺ | 206 | [M-CH₃]⁺ |

| [C₉H₆N]⁺ | 128 | [M-Br-CH₂]⁺ |

| Data are hypothetical and based on general fragmentation principles. |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The methyl group's C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds in the isoquinoline ring system are expected in the 1400-1650 cm⁻¹ region. irphouse.comresearchgate.net

C-H in-plane and out-of-plane bending: These vibrations, occurring in the fingerprint region (below 1500 cm⁻¹), are characteristic of the substitution pattern on the aromatic rings. irphouse.com

C-Br stretching: The carbon-bromine stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

The table below summarizes the expected IR absorption bands for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C/C=N Aromatic Ring Stretch | 1400 - 1650 |

| C-H Out-of-Plane Bending | 700 - 900 |

| C-Br Stretch | 500 - 600 |

| Data are based on typical ranges for the specified functional groups. |

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For isoquinoline derivatives, this technique can confirm the substitution pattern and reveal details about intermolecular interactions, such as π-π stacking and halogen bonding, which influence the crystal packing. researchgate.netnih.goviucr.org

Density Functional Theory (DFT) Studies for Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used to determine the properties of molecules in their ground state.

A fundamental step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The isoquinoline ring is planar, and it would be expected that the optimized structure of this compound would also be largely planar. nih.gov

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation. wuxibiology.comresearchgate.netschrodinger.com A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability. researchgate.net For a hypothetical study on this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO and quantify the energy gap, likely in electron volts (eV).

Table 1: Hypothetical Frontier Orbital Data for this compound This table is for illustrative purposes only, as no published data exists.

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. For this compound, an MEP analysis would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation and hydrogen bonding.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.gov These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Nucleophilicity: A measure of a molecule's ability to donate electrons.

These descriptors provide a quantitative basis for predicting how this compound might behave in chemical reactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound This table is for illustrative purposes only, as no published data exists.

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 |

| Chemical Softness (S) | 1 / η | 0.4 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.0 |

DFT calculations can also predict various thermochemical properties, such as the enthalpy of formation (ΔHf), Gibbs free energy, and entropy. nih.gov These values are essential for assessing the thermodynamic stability of the molecule and for predicting the feasibility and outcomes of chemical reactions. The stability of this compound would be evaluated based on these calculated thermodynamic parameters.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronic excited states. nih.govnih.gov This method is crucial for understanding a molecule's response to light, including its absorption and emission characteristics. A TD-DFT analysis of this compound would predict its electronic absorption spectrum (UV-Vis spectrum), identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π-π* transitions). nih.gov This information is vital for applications in photochemistry and materials science.

UV-Visible Absorption and Emission Spectra Prediction

The electronic absorption and emission properties of aromatic compounds like this compound are dictated by transitions between electronic energy levels, primarily involving π and n orbitals. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict UV-Visible spectra. These calculations can determine the maximum absorption wavelengths (λ_max) and the corresponding excitation energies.

For the parent isoquinoline molecule, gas-phase absorption spectra have been recorded, showing multiple valence and Rydberg transitions between 3.5 and 10.7 eV. rsc.orgrsc.orgresearchgate.net The absorption spectrum of isoquinoline is characterized by transitions to ππ* and nπ* excited states. rsc.org The introduction of a bromine atom at the C4 position and a methyl group at the C8 position is expected to modulate these transitions. The bromine atom, with its lone pairs and electron-withdrawing inductive effect, and the electron-donating methyl group will alter the energies of the frontier molecular orbitals (HOMO and LUMO).

While specific predicted UV-Vis data for this compound is not extensively documented in public literature, studies on similarly substituted indenoisoquinolines show that TD-DFT calculations can accurately reproduce experimental spectra and their solvent-dependent shifts. plos.org For this compound, predictions would likely show characteristic π→π* transitions, typical for aromatic systems, and weaker n→π* transitions involving the nitrogen lone pair. The predicted emission spectrum would correspond to the electronic transition from the lowest excited singlet state (S₁) back to the ground state (S₀), providing the theoretical fluorescence wavelength.

Table 1: Illustrative Predicted UV-Visible Spectral Data for an Isoquinoline Derivative This table is illustrative, based on typical data for functionalized isoquinolines, as specific data for this compound is not readily available.

| Parameter | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λ_max) | ~320-340 nm |

| Excitation Energy (E) | ~3.65-3.87 eV |

| Predominant Transition Type | π→π* |

Electronic Transition Analysis and Oscillator Strengths

A deeper analysis of the predicted UV-Vis spectrum involves examining the nature of the electronic transitions and their probabilities. The oscillator strength (f) is a dimensionless quantity that represents the intensity of an electronic transition. A higher oscillator strength indicates a more probable, and thus more intense, absorption. TD-DFT calculations provide oscillator strengths for each possible electronic excitation.

For aromatic molecules, the most intense absorptions are typically due to π→π* transitions, which are quantum mechanically "allowed," resulting in high oscillator strengths. nih.gov Conversely, n→π* transitions are often "forbidden" by symmetry, leading to much lower oscillator strengths and weaker absorption bands. rsc.org

In this compound, the primary electronic transitions would be from occupied molecular orbitals with π character to unoccupied orbitals with π* character. For example, the HOMO→LUMO transition is often a key contributor to the lowest energy absorption band. Analysis of the molecular orbitals involved reveals the charge redistribution upon excitation. In a computational study of isoquinoline-functionalized chromophores, FMO (Frontier Molecular Orbital) analysis was used to examine such electronic transitions and their relation to optical properties. nih.gov A detailed analysis for this compound would specify which orbitals contribute to each absorption peak and quantify their respective oscillator strengths, providing a theoretical basis for the observed spectral features.

Table 2: Illustrative Electronic Transition Data for an Isoquinoline Derivative This table presents a hypothetical analysis for this compound based on common findings for related compounds.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S₀ → S₁ | 3.65 | 340 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 3.98 | 312 | 0.02 | HOMO-1 → LUMO (80%) |

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. For this compound, these interactions would include hydrogen bonds, halogen bonds, and π-π stacking. Computational methods provide invaluable tools to visualize and quantify these forces.

Hirshfeld Surface Analysis and 2D Fingerprints

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen or halogen bonds, while blue regions represent longer contacts. nih.gov

For this compound, a Hirshfeld analysis would likely reveal key interactions involving the bromine atom and the aromatic rings. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. It plots the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The percentage contribution of different types of contacts can be calculated from this plot. In studies of other bromo-substituted aromatic compounds, H···H, C···H/H···C, and Br···H/H···Br contacts are typically the most significant. nih.gov The presence of a prominent spike in the fingerprint plot at short d_e and d_i values would indicate strong hydrogen bonding, while broader distributions would correspond to weaker van der Waals contacts.

Table 3: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Bromo-Aromatic Compound This table is illustrative of the type of data obtained from a Hirshfeld analysis, based on published data for similar compounds. nih.gov

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 43.1 |

| C···H / H···C | 17.4 |

| Br···H / H···Br | 14.9 |

| C···C | 11.9 |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique that visualizes weak interactions in real space based on the electron density (ρ) and its reduced density gradient (s). researchgate.net The resulting NCI plots show broad surfaces of interaction, colored to indicate their nature. Typically, blue surfaces indicate strong, attractive interactions (like hydrogen bonds), green surfaces denote weak van der Waals interactions, and red surfaces signify repulsive steric clashes.

For this compound, an NCI analysis would visualize the van der Waals interactions across the planar aromatic system (a green surface). It would also highlight any C-H···N or C-H···π hydrogen bonds. A key feature would be the visualization of the halogen bond, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile. NCI analysis performed on other halogenated compounds has successfully identified and characterized such halogen bonding. researchgate.net This method provides a qualitative and intuitive picture of the forces holding the molecular crystal together. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and intermolecular interactions based on the topology of the electron density. nih.gov This analysis identifies critical points in the electron density. A bond critical point (BCP) located between two atoms, along with a bond path connecting them, is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), quantify the nature of the interaction.

For covalent bonds, ρ is high and ∇²ρ is negative. For non-covalent interactions, such as those in this compound, the values of ρ are much lower and ∇²ρ is positive, characteristic of "closed-shell" interactions. QTAIM analysis can be used to characterize C-H···N hydrogen bonds, π-π stacking, and crucially, the C-Br···N halogen bond. Studies on other halogen-bonded systems have used QTAIM to confirm the existence of these interactions and estimate their strength based on the properties of the BCP. nih.govmdpi.com This provides a quantitative, physics-based description of the bonding within and between molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comresearchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules.

A QSAR study involving this compound would begin with a dataset of isoquinoline derivatives with measured biological activity against a specific target (e.g., an enzyme or receptor). plos.org For each molecule, a set of numerical descriptors is calculated, which encode its structural, electronic, and physicochemical properties. These can include steric parameters, electronic descriptors (like partial charges), and topological indices. A mathematical model, often using methods like multiple linear regression or machine learning, is then built to correlate these descriptors with the observed activity. japsonline.complos.org

The resulting model, if properly validated, can be used to predict the activity of this compound. The model also provides insight into which molecular features are important for activity. For example, a QSAR model for isoquinoline derivatives as CDK4 inhibitors identified that steric and electrostatic fields around the molecule were critical for its inhibitory action. plos.org A similar study including this compound could reveal the impact of the bromo and methyl substituents on its potential biological activity, thereby facilitating predictive modeling for novel therapeutic agents.

Reactivity and Advanced Functionalization of 4 Bromo 8 Methylisoquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position (C-4)

The bromine atom at the C-4 position of 4-Bromo-8-methylisoquinoline serves as a versatile handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

C-C Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon bonds at the C-4 position of the isoquinoline (B145761) core.

The Suzuki-Miyaura reaction provides a powerful method for the formation of biaryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. organic-chemistry.orgnih.gov This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orgwikipedia.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org Though specific examples with this compound are not abundant in readily available literature, the reaction is widely applicable to a broad range of aryl bromides. nih.gov

The Heck reaction , another palladium-catalyzed process, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org The mechanism proceeds through oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. masterorganicchemistry.com

The Sonogashira reaction is a reliable method for the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com The reaction is initiated by the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex, followed by reductive elimination. youtube.com

Below is a table summarizing typical conditions for these C-C bond-forming reactions, which are generally applicable to aryl bromides like this compound.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp. - 100 |

C-N and C-S Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds at the C-4 position of this compound can be achieved through palladium-catalyzed cross-coupling reactions, significantly expanding the molecular diversity accessible from this scaffold.

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides. wikipedia.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl bromide with a primary or secondary amine in the presence of a strong base. wikipedia.orgresearchgate.net The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. researchgate.net The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. researchgate.net

| Amine Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Primary Amines | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |

| Secondary Amines | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos, BrettPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

Palladium-catalyzed C-S bond formation (thiolation) allows for the synthesis of aryl thioethers. These reactions typically involve the coupling of an aryl bromide with a thiol in the presence of a palladium catalyst and a base. Similar to C-N coupling, the choice of ligand is important for achieving high efficiency.

Functionalization at the Methyl Group (C-8 Position)

The methyl group at the C-8 position of the isoquinoline ring provides another site for synthetic modification, allowing for the extension of the carbon skeleton and the introduction of various functional groups.

Side-Chain Alkylation and Acylation Reactions

The methyl group at C-8 is rendered acidic by the adjacent aromatic ring and can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to generate a benzylic carbanion. This nucleophilic species can then react with various electrophiles.

Side-chain alkylation can be achieved by treating the generated carbanion with alkyl halides, allowing for the introduction of longer carbon chains at the C-8 position.

Side-chain acylation can be accomplished by reacting the benzylic anion with acylating agents like esters or acid anhydrides to introduce a keto functionality adjacent to the C-8 position.

Oxidation and Further Derivatization of the Methyl Group

The C-8 methyl group can be oxidized to introduce oxygen-containing functional groups. For instance, oxidation can lead to the formation of 8-formylisoquinoline or isoquinoline-8-carboxylic acid. These functional groups can then be further derivatized. For example, the aldehyde can undergo reductive amination to form amines, and the carboxylic acid can be converted to esters, amides, or other acid derivatives. orgsyn.org The corresponding alcohol, (isoquinolin-8-yl)methanol, can be prepared and subsequently used in derivatization reactions, such as esterification or etherification.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring

The isoquinoline ring itself can undergo both electrophilic and nucleophilic aromatic substitution, although the regioselectivity is influenced by the existing substituents and the reaction conditions.

Electrophilic aromatic substitution on the isoquinoline ring is generally directed to the benzene (B151609) ring portion (the carbocyclic ring), as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. In the case of 8-methylisoquinoline (B3029354), the methyl group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at the C-5 and C-7 positions. Common electrophilic substitution reactions include nitration and halogenation. libretexts.orgmasterorganicchemistry.comresearchgate.net For instance, nitration of isoquinoline itself typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. researchgate.net The presence of the methyl group at C-8 would further direct incoming electrophiles.

Nucleophilic aromatic substitution (SNA r) on the isoquinoline ring is favored at the electron-deficient pyridine ring, particularly at the C-1 and C-3 positions. wikipedia.org The bromine at C-4 makes this position also susceptible to nucleophilic attack, especially if the ring is further activated by electron-withdrawing groups or under forcing conditions. wikipedia.orgpressbooks.pub In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, the bromide ion). pressbooks.pub The rate of SNAr is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. pressbooks.pub

Regioselectivity and Directing Effects of Halogen and Alkyl Substituents

The reactivity of the this compound ring system towards further substitution is governed by the interplay of the electronic properties of the pyridine and benzene rings, modified by the directing effects of the bromo and methyl groups.

The bromo group at the C-4 position is a halogen, which exerts a dual electronic effect. It is electronegative and withdraws electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted isoquinoline. reddit.comyoutube.com However, it also possesses lone pairs of electrons that can be donated into the aromatic system via resonance. This resonance effect preferentially stabilizes the intermediates formed during electrophilic attack at the ortho and para positions. youtube.comyoutube.com In the context of the isoquinoline ring, this makes the bromo group a deactivating, yet ortho, para-directing substituent.

The methyl group at the C-8 position is an alkyl group, which is weakly activating towards electrophilic aromatic substitution. It donates electron density through an inductive effect, thereby stabilizing the carbocation intermediates (arenium ions) formed during the reaction. youtube.com As an activating group, it directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org

In this compound, these effects combine to create a complex reactivity map. For electrophilic substitution on the benzene ring portion, the C-5 and C-7 positions are ortho to the activating methyl group at C-8. The C-6 position is para to the C-8 methyl group's influence (across the ring system) and meta to the C-4 bromo group's influence. The pyridine ring is inherently electron-deficient, making it less susceptible to electrophilic attack than the benzene ring. Nucleophilic attack, conversely, is favored on the electron-poor pyridine ring, particularly at positions C-1 and C-3.

| Substituent | Position | Electronic Effect | Reactivity Effect (Electrophilic Attack) | Directing Effect |

|---|---|---|---|---|

| Bromo | C-4 | -I (Inductive Withdrawal), +R (Resonance Donation) | Deactivating | Ortho, Para-Directing |

| Methyl | C-8 | +I (Inductive Donation) | Activating | Ortho, Para-Directing |

Selective Functionalization at C-1, C-3, C-5, C-6, and C-7 Positions

Leveraging the inherent reactivity and modern catalytic methods allows for the selective modification of this compound at several key positions, bypassing the already substituted C-4 and C-8 sites.

Functionalization at C-1: The C-1 position is highly susceptible to nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom. This position can be functionalized through reactions like the Reissert reaction, where the isoquinoline is activated by an acyl group, allowing for the addition of a nucleophile. Furthermore, oxidative cross-dehydrogenative coupling (CDC) strategies can be employed to introduce aroyl groups at C-1 using arylmethanols in the presence of an oxidant like K₂S₂O₈. organic-chemistry.org

Functionalization at C-3: While less reactive than C-1, the C-3 position can also undergo functionalization. For instance, directed metallation, followed by quenching with an electrophile, can be a viable strategy, although this often requires specific directing groups to achieve high regioselectivity. In some substituted quinolines, which share electronic similarities, copper-catalyzed etherification has been shown to occur at positions analogous to C-3 and C-5. nih.gov

Functionalization at C-5, C-6, and C-7: These positions on the benzene ring are primarily influenced by the directing effect of the C-8 methyl group. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to favor the C-5 and C-7 positions (ortho to the methyl group). The C-4 bromo group itself serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Negishi (using organozinc compounds) couplings allow for the formation of new carbon-carbon bonds at the C-4 position, effectively replacing the bromine atom with a wide array of alkyl, alkenyl, or aryl groups. mdpi.commdpi.comnih.govyoutube.com While this functionalizes the C-4 position, these methods are crucial for diversifying the core structure and are often performed on related 4-bromoisoquinoline (B23445) scaffolds. Research on the C-4 alkylation of isoquinolines has shown that substituents at the C-5 through C-8 positions are generally well-tolerated, indicating the feasibility of performing these reactions on the this compound core. acs.orgresearchgate.net

Reactions Involving the Nitrogen Atom of the Isoquinoline Ring

The lone pair of electrons on the nitrogen atom of the isoquinoline ring is not part of the aromatic π-system, making it a site for various chemical transformations. researchgate.net

N-Alkylation and N-Oxidation

N-Alkylation: The nitrogen atom can readily act as a nucleophile, reacting with alkyl halides or other electrophiles to form quaternary isoquinolinium salts. This process, known as N-alkylation, is a fundamental reaction of isoquinolines. rsc.orgresearchgate.net The resulting isoquinolinium salt is more electron-deficient than the parent isoquinoline, which can alter the reactivity of the ring system, for example, by making it more susceptible to reductive dearomatization. nih.gov Studies on related quinolinols and isoquinolinols have explored the selectivity between N- and O-alkylation under Mitsunobu conditions, demonstrating that reaction parameters can be tuned to favor alkylation at the nitrogen atom. researchgate.netrsc.org

N-Oxidation: Isoquinolines can be oxidized at the nitrogen atom to form isoquinoline N-oxides. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. nih.gov The resulting N-oxide functionality significantly modifies the electronic properties of the ring. It increases the reactivity of the C-1 and C-3 positions towards nucleophiles and can also act as a directing group for functionalization at other positions on the ring. nih.gov For instance, a method for synthesizing isoquinoline N-oxides via the hypervalent iodine-mediated oxidative cyclization of ketoximes has been developed, offering an alternative to direct oxidation. nih.gov

N-to-C Rearrangements and their Regioselective Outcomes

Once functionalized, the group attached to the nitrogen atom can, under certain conditions, rearrange to a carbon atom on the isoquinoline ring. These N-to-C rearrangements are powerful tools for introducing substituents at positions that may be difficult to access directly.

A notable example is the rearrangement of isoquinoline N-oxides. When treated with reagents like acetic anhydride (B1165640) or phosphorus oxychloride, isoquinoline N-oxides can undergo rearrangement to yield C-1 substituted isoquinolones (isocarbostyrils). acs.orgacs.org This reaction proceeds through an intermediate where the oxygen atom is activated, followed by a nucleophilic attack from the C-1 position and subsequent rearomatization. The specific outcome can be influenced by the substituents present on the isoquinoline ring. acs.org More complex rearrangements have also been documented, such as in the synthesis of N-Methyl-16-aza-des-N-morphinan, which was achieved through the rearrangement of an N-methyl-octahydroisoquinoline derivative. researchgate.net These rearrangements highlight the advanced synthetic possibilities that originate from the reactivity of the isoquinoline nitrogen.

Mechanistic Studies of Reactions Involving 4 Bromo 8 Methylisoquinoline

Radical Reaction Pathways and Intermediates

While ionic pathways are common for many transformations of 4-bromo-8-methylisoquinoline, the potential for radical mechanisms exists, particularly under specific conditions such as photochemical initiation or the use of radical initiators. In a hypothetical radical reaction, the carbon-bromine bond could undergo homolytic cleavage to generate an isoquinolyl radical intermediate. This highly reactive species can then participate in subsequent propagation steps to form the final product.

A standard method to probe for the involvement of radical intermediates is through radical scavenger experiments. These experiments introduce a compound, known as a radical trap or scavenger, that can react with and quench radical intermediates faster than they can proceed to form the product. If the addition of a scavenger significantly inhibits or completely stops a reaction, it provides strong evidence for a radical-mediated pathway.

Commonly used radical scavengers include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 1,1-diphenylethylene. For a reaction involving this compound, the introduction of TEMPO would be expected to trap any nascent 8-methylisoquinolin-4-yl radical, forming a stable adduct and preventing the formation of the intended product. The observation of such an outcome would confirm the presence of radical intermediates.

Table 1: Common Radical Scavengers and Their Mechanism of Action

| Radical Scavenger | Structure | Mechanism of Action |

|---|---|---|

| TEMPO |  |

A stable nitroxyl (B88944) radical that efficiently traps carbon-centered radicals to form a stable alkoxyamine adduct. |

| 1,1-Diphenylethylene |  |

A radical trap that reacts with a radical intermediate to form a new, more stable radical that is typically unreactive in the main reaction pathway. |

| Butylated Hydroxytoluene (BHT) |  |

A phenolic antioxidant that can donate a hydrogen atom to quench reactive radicals, forming a stable phenoxy radical. |

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and is widely applied to functionalize aryl halides like this compound. These reactions typically proceed through a well-defined catalytic cycle involving key elementary steps.

The most fundamental sequence in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is initiated by oxidative addition, followed by steps such as transmetalation or migratory insertion, and concluded by reductive elimination. enscm.fr

Oxidative Addition: The catalytic cycle begins with the reaction of the C(sp²)–Br bond of this compound with a low-valent metal complex, typically a palladium(0) species like Pd(PPh₃)₄. uwindsor.ca In this step, the metal center is oxidized from Pd(0) to Pd(II), and its coordination number increases as the isoquinoline (B145761) moiety and the bromide atom become ligands on the metal center. uwindsor.caillinois.eduresearchgate.net This forms a square planar arylpalladium(II) halide intermediate. The mechanism of this step can be complex, with possibilities including a concerted pathway or a more polar, SɴAr-like mechanism, depending on the substrate and ligands. acs.orgrsc.org

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. Two organic ligands attached to the palladium(II) center couple to form a new bond, and the resulting organic product is expelled from the coordination sphere of the metal. acs.orgberkeley.edu Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing the cycle to begin anew. For this step to occur, the two groups to be eliminated must typically be positioned cis to each other on the metal center.

The choice of ligands coordinated to the transition metal catalyst is critical for the success of a cross-coupling reaction. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in tuning the catalyst's stability, reactivity, and selectivity.

The electronic and steric properties of the ligands directly influence the rates of both oxidative addition and reductive elimination.

Electronic Effects: Electron-donating ligands increase the electron density on the metal center, which generally accelerates the rate of oxidative addition but can slow down reductive elimination. acs.orgberkeley.edu Conversely, electron-withdrawing ligands can favor reductive elimination.

Steric Effects: Bulky ligands often promote the dissociation of other ligands from the metal center, creating a coordinatively unsaturated site necessary for oxidative addition to occur. uwindsor.ca They can also influence the geometry of the intermediate complexes, which in turn affects the rate and selectivity of the subsequent reductive elimination step.

By carefully selecting ligands with specific properties, chemists can optimize the catalytic system to achieve high yields and selectivity for a desired transformation involving this compound. researchgate.net

Table 2: Influence of Ligand Properties on Key Catalytic Steps

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Overall Impact |

|---|---|---|---|

| Electron-Donating | Rate generally increases | Rate generally decreases | Can improve catalyst activity for the initial step |

| Electron-Withdrawing | Rate generally decreases | Rate generally increases | Can facilitate product formation from the intermediate |

| Increased Steric Bulk | Rate often increases (promotes ligand dissociation) | Rate can be accelerated by promoting the required cis-geometry | Often improves overall catalyst turnover and stability |

Cyclization and Annulation Mechanism Investigations

The rigid framework of the this compound scaffold makes it an excellent substrate for constructing more complex polycyclic and heterocyclic systems through cyclization and annulation reactions. These reactions often involve the formation of new rings by leveraging the reactivity of both the C4-bromo and C8-methyl positions.

Intramolecular cyclization offers an efficient route to synthesize fused-ring systems. In a typical strategy, the bromine atom at the C4 position is first substituted with a functionalized group via a cross-coupling reaction. This newly installed group is chosen to contain a reactive site that can subsequently undergo an intramolecular reaction with the C8-methyl group.

For example, a plausible mechanism catalyzed by a transition metal like copper(I) could proceed as follows:

Initial Substitution: this compound undergoes a coupling reaction to introduce a side chain at the C4 position.

Activation: The catalyst (e.g., Cu(I)) coordinates to a reactive site on the side chain, such as an alkyne or oxime. nih.gov

Intramolecular Attack: The activated side chain undergoes an intramolecular cyclization, where a nucleophilic atom in the chain attacks another part of the molecule, or the C8-methyl group (which may be deprotonated to form a nucleophile) attacks the activated side chain.

Rearomatization/Protonolysis: The cyclic intermediate undergoes further steps, such as protonation or tautomerization, to yield the final, stable, fused aromatic product. nih.govnih.gov